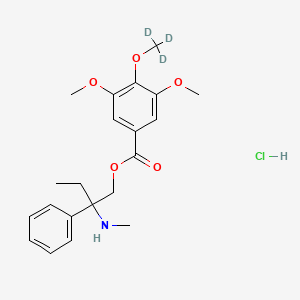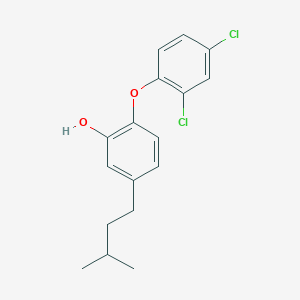
InhA-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
InhA-IN-7 is a compound known for its inhibitory activity towards enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for the synthesis of mycolic acids in Mycobacterium tuberculosis. This compound is a derivative of triclosan and has shown significant potential in inhibiting both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of InhA-IN-7 involves the derivatization of triclosanThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems could be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
InhA-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: The replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
InhA-IN-7 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on Mycobacterium tuberculosis to understand the role of enoyl-acyl carrier protein reductase in bacterial cell wall synthesis.
Medicine: Investigated for its potential as a therapeutic agent against tuberculosis, particularly in drug-resistant cases.
Industry: Utilized in the development of new antimicrobial agents and disinfectants
Mécanisme D'action
InhA-IN-7 exerts its effects by inhibiting the enoyl-acyl carrier protein reductase (InhA) enzyme. This enzyme is essential for the synthesis of mycolic acids, which are vital components of the Mycobacterium tuberculosis cell wall. By binding to the active site of InhA, this compound prevents the enzyme from catalyzing the reduction of enoyl-ACP to acyl-ACP, thereby disrupting cell wall synthesis and leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoniazid: A first-line anti-tuberculosis drug that also targets InhA but requires activation by the enzyme KatG.
Triclosan: The parent compound of InhA-IN-7, known for its broad-spectrum antimicrobial activity.
Ethionamide: Another anti-tuberculosis drug that targets InhA but has a different activation mechanism.
Uniqueness of this compound
This compound is unique in its ability to inhibit both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis without requiring activation by other enzymes. This makes it a promising candidate for the development of new anti-tuberculosis therapies, particularly in cases where resistance to other drugs is prevalent .
Propriétés
Formule moléculaire |
C17H18Cl2O2 |
|---|---|
Poids moléculaire |
325.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-5-(3-methylbutyl)phenol |
InChI |
InChI=1S/C17H18Cl2O2/c1-11(2)3-4-12-5-7-17(15(20)9-12)21-16-8-6-13(18)10-14(16)19/h5-11,20H,3-4H2,1-2H3 |
Clé InChI |
CODNLKSZUDXSLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)
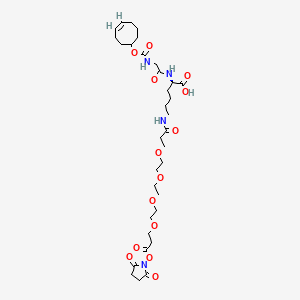
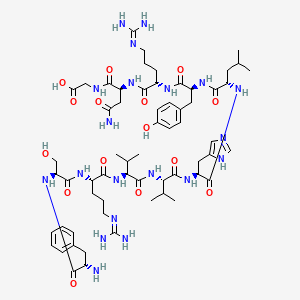
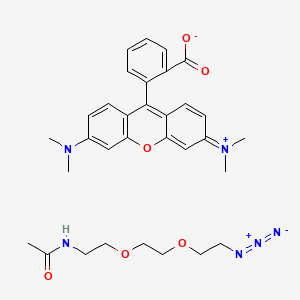

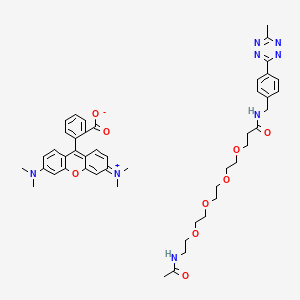
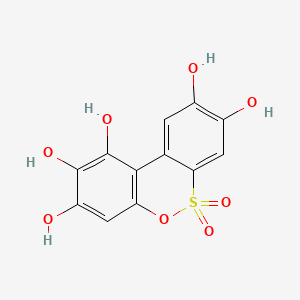
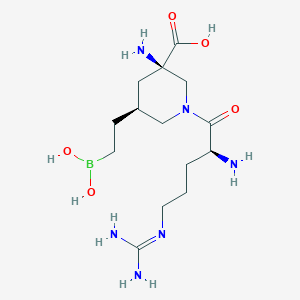
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
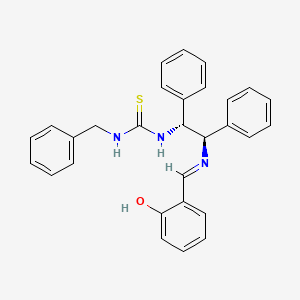


![(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone](/img/structure/B12385447.png)
